Docetaxel-d5

Therapeutic Drug Monitoring LC-MS/MS Method Validation Oncology Pharmacokinetics

Docetaxel-d5 is a deuterium-labeled analog of the antineoplastic taxane docetaxel, wherein five hydrogen atoms on the phenyl ring of the C2 benzoate ester are replaced with deuterium. The compound has the molecular formula C₄₃H₄₈D₅NO₁₄ and a molecular weight of 812.91 g/mol.

Molecular Formula C43H53NO14
Molecular Weight 812.9 g/mol
Cat. No. B13838024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel-d5
Molecular FormulaC43H53NO14
Molecular Weight812.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D
InChIKeyZDZOTLJHXYCWBA-ZBDFFNEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Docetaxel-d5 Stable Isotope-Labeled Internal Standard: Technical Specification and Analytical Utility


Docetaxel-d5 is a deuterium-labeled analog of the antineoplastic taxane docetaxel, wherein five hydrogen atoms on the phenyl ring of the C2 benzoate ester are replaced with deuterium . The compound has the molecular formula C₄₃H₄₈D₅NO₁₄ and a molecular weight of 812.91 g/mol . Docetaxel-d5 functions as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of docetaxel in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a SIL internal standard, it is intended to co-elute with unlabeled docetaxel and exhibit nearly identical ionization efficiency, thereby compensating for matrix effects, extraction variability, and instrument fluctuations during bioanalytical method validation and therapeutic drug monitoring [2].

Why Unlabeled Docetaxel or Paclitaxel Cannot Substitute for Docetaxel-d5 in Regulated LC-MS/MS Bioanalysis


Unlabeled docetaxel cannot be used as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding independent quantification [1]. Paclitaxel, a structural analog of docetaxel, has been employed as a surrogate internal standard in some LC-MS/MS methods; however, its different chemical structure results in distinct extraction recovery, chromatographic retention, and ionization behavior relative to docetaxel, leading to incomplete correction of matrix effects and inter-patient variability [1]. Furthermore, deuterium-labeled SIL internal standards themselves do not always perfectly correct for ion suppression, as even slight deuterium-induced retention time shifts can expose the internal standard and analyte to different regions of the solvent gradient, resulting in differential matrix effects that compromise assay accuracy [2]. These limitations underscore the need for rigorous, compound-specific method validation and the use of a properly characterized SIL internal standard such as Docetaxel-d5.

Docetaxel-d5 Quantitative Differentiation Evidence: Validated Performance vs. Alternative Approaches


Validated Matrix Effect Correction and Assay Precision Using Docetaxel-d5 in Clinical TDM

In a validated clinical LC-MS/MS method employing Docetaxel-d5 as the internal standard for docetaxel quantification, the matrix effect for docetaxel in human plasma was determined to be within the range of 89.89% to 119.74% (n=6) [1]. The intra-assay precision (RSD) ranged from 0.08% to 14.86% (n=6) and inter-batch precision ranged from 1.51% to 11.55% (n=3) across the calibration range of 1–500 ng/mL [1]. In a separate study that employed paclitaxel as a surrogate internal standard for docetaxel, the authors reported accuracies from -4.6% to 4.2% and precision ≤7.0%, but explicitly noted that no significant matrix effect was observed only under the specific optimized conditions, which may not be generalizable across different plasma sources [2].

Therapeutic Drug Monitoring LC-MS/MS Method Validation Oncology Pharmacokinetics

Deuterium Isotope Effect and Retention Time Alignment: A Critical Differentiation from 13C-Labeled Alternatives

Deuterium-labeled internal standards, including Docetaxel-d5, may exhibit a slight chromatographic retention time shift relative to the unlabeled analyte due to the deuterium isotope effect, which can alter hydrophobic interactions with the stationary phase [1]. In a systematic study of carvedilol, a deuterated SIL internal standard eluted at a different retention time than the analyte, resulting in a different degree of ion suppression between the two species and a significant change in the analyte-to-internal standard peak area ratio that compromised assay accuracy [1]. While ¹³C-labeled internal standards generally exhibit negligible retention time shifts, deuterium-labeled compounds offer the advantage of a molecular weight increase of +5 Da (m/z 812.91 for Docetaxel-d5 vs. 807.88 for docetaxel) that falls within the typical +3 to +5 Da mass difference range preferred for LC-MS/MS to avoid isotopic cross-talk from natural abundance ¹³C isotopes of the analyte [2].

Isotope Effect LC-MS/MS Matrix Effect Compensation

Regulatory-Grade Characterization and ISO 17034 Certified Reference Material Availability

Docetaxel-d5 is available as an analytical reference standard manufactured under ISO 17034 accreditation, which certifies the competence of reference material producers and ensures that the product meets stringent requirements for homogeneity, stability, and metrological traceability [1]. CATO Research Chemicals supplies Docetaxel-d5 with comprehensive characterization data including NMR, chromatography, mass spectrometry, IR, UV, water content, and residue on ignition, accompanied by a full certificate of analysis that eliminates the need for post-receipt identity confirmation [1]. In contrast, many generic deuterated internal standards are supplied with only a basic certificate of analysis confirming purity by HPLC and MS, without the full suite of orthogonal characterization techniques or ISO 17034 certification [2].

Certified Reference Material ISO 17034 Regulatory Compliance

Specific Deuterium Labeling at the C2 Benzoate Phenyl Ring: Analytical Implications for MRM Transitions

Docetaxel-d5 incorporates five deuterium atoms exclusively on the phenyl ring of the C2 benzoate ester group, as confirmed by the canonical SMILES notation . This specific labeling pattern yields a precursor ion of m/z 812.91 [M+H]⁺ and, upon collision-induced dissociation, produces a characteristic fragment ion that retains the deuterium label (e.g., m/z 304.2 for docetaxel vs. m/z 309.2 for Docetaxel-d5 when the benzoate-derived fragment is monitored) . In a validated clinical method employing Docetaxel-d5, the MRM transition m/z 830.3→304.2 was used for docetaxel quantification, leveraging the distinct mass difference to avoid isotopic cross-talk [1]. In comparison, alternative internal standards such as paclitaxel (MRM transition m/z 876.3→307.7) produce different fragment ions, which may not fully compensate for matrix effects affecting docetaxel-specific fragments [2].

Deuterium Labeling Site MRM Optimization Fragment Ion Specificity

Docetaxel-d5: Validated Research and Industrial Application Scenarios for Procurement Decisions


Regulated Bioanalytical Method Validation for ANDA/NDA Submissions

Docetaxel-d5 is suitable for use as a stable isotope-labeled internal standard in GLP-compliant LC-MS/MS method validation studies supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). The validated precision (intra-assay RSD 0.08%–14.86%) and accuracy (89.17%–114.93%) demonstrated in human plasma [1] meet FDA and EMA bioanalytical method validation guidance criteria. The availability of ISO 17034 certified reference material with comprehensive characterization data [2] further supports regulatory submissions by ensuring traceability and documented stability.

Clinical Therapeutic Drug Monitoring of Docetaxel in Oncology Patients

The validated LC-MS/MS method employing Docetaxel-d5 with a linear range of 1–500 ng/mL in human plasma [1] enables precise therapeutic drug monitoring (TDM) of docetaxel in cancer patients. The method was successfully applied to measure plasma docetaxel concentrations in 97 patients with malignant tumors, demonstrating a mean plasma concentration of 150.43 ng/mL with a coefficient of variation of 92.27% [1]. This application scenario is directly supported by the matrix effect and precision data established in Section 3.

Population Pharmacokinetic Studies and Drug-Drug Interaction Assessments

Docetaxel-d5 can be employed as the internal standard in LC-MS/MS methods for population pharmacokinetic (PopPK) modeling, as demonstrated in studies where docetaxel plasma concentration-time data were used to optimize dosing regimens in Chinese cancer patients [1]. The use of a SIL internal standard minimizes analytical variability, enabling the detection of inter-individual pharmacokinetic differences that inform dose individualization strategies.

Quality Control Release Testing for Docetaxel Pharmaceutical Formulations

Docetaxel-d5 is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of docetaxel drug products [2]. As a stable isotope-labeled standard, it enables accurate quantification of docetaxel content and related substances in finished dosage forms, supporting compliance with pharmacopeial monograph requirements.

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